molecular formula C14H19ClFN B2796593 N-[(2-fluorophenyl)methyl]bicyclo[2.2.1]heptan-2-amine hydrochloride CAS No. 1376042-30-6

N-[(2-fluorophenyl)methyl]bicyclo[2.2.1]heptan-2-amine hydrochloride

Cat. No.: B2796593
CAS No.: 1376042-30-6
M. Wt: 255.76
InChI Key: SSPXPNBJFYZYDN-UHFFFAOYSA-N
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Description

N-[(2-fluorophenyl)methyl]bicyclo[2.2.1]heptan-2-amine hydrochloride is a chemical compound with the molecular formula C14H19ClFN and a molecular weight of 255.76 g/mol This compound is known for its unique bicyclic structure, which includes a norbornane framework substituted with a 2-fluorophenylmethyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-fluorophenyl)methyl]bicyclo[2.2.1]heptan-2-amine hydrochloride typically involves the following steps:

    Formation of the Norbornane Framework: The norbornane framework can be synthesized through a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile, such as maleic anhydride.

    Introduction of the 2-Fluorophenylmethyl Group: The 2-fluorophenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using 2-fluorobenzyl chloride and the norbornane framework.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Diels-Alder and Friedel-Crafts reactions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2-fluorophenyl)methyl]bicyclo[2.2.1]heptan-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting ketones or aldehydes back to alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

N-[(2-fluorophenyl)methyl]bicyclo[2.2.1]heptan-2-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used to study the interactions of bicyclic amines with biological targets, such as enzymes and receptors.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(2-fluorophenyl)methyl]bicyclo[2.2.1]heptan-2-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bicyclic structure and the presence of the fluorophenyl group may enhance its binding affinity and selectivity for these targets. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-chlorophenyl)methyl]bicyclo[2.2.1]heptan-2-amine hydrochloride
  • N-[(2-bromophenyl)methyl]bicyclo[2.2.1]heptan-2-amine hydrochloride
  • N-[(2-methylphenyl)methyl]bicyclo[2.2.1]heptan-2-amine hydrochloride

Uniqueness

N-[(2-fluorophenyl)methyl]bicyclo[2.2.1]heptan-2-amine hydrochloride is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to certain biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]bicyclo[2.2.1]heptan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN.ClH/c15-13-4-2-1-3-12(13)9-16-14-8-10-5-6-11(14)7-10;/h1-4,10-11,14,16H,5-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPXPNBJFYZYDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2NCC3=CC=CC=C3F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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